5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropyl and pyridine groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane.
Attachment of the Pyridine Moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one: Shares structural similarities but differs in the oxazole ring.
3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Similar cyclopropyl and pyridine groups but different heterocyclic ring.
5-Cyclopropyl-1,3,4-oxadiazol-2-amine: Contains a cyclopropyl group and an oxadiazole ring.
Uniqueness
The uniqueness of 5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
5-cyclopropyl-N-[oxan-4-yl(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(15-10-16(24-21-15)12-3-4-12)20-17(13-5-8-23-9-6-13)14-2-1-7-19-11-14/h1-2,7,10-13,17H,3-6,8-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUTVGBVFQHNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC(C3CCOCC3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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